3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one
Description
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, a hydroxyl group at position 6, and a methyl group at position 4. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGUSLJPOBMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biogenic Zinc Oxide Nanoparticle-Catalyzed Synthesis
A highly efficient method involves the one-pot condensation of 4-hydroxycoumarin, 3,4-dimethoxybenzaldehyde, and ethylamine using biogenic zinc oxide (ZnO) nanoparticles as catalysts. The reaction proceeds in a green solvent (e.g., ethanol) under mild conditions (10–15 minutes at 60–80°C), yielding the target compound via a Knoevenagel-Michael-cyclization cascade.
Mechanistic Pathway :
- Knoevenagel Condensation : The aldehyde reacts with 4-hydroxycoumarin to form an α,β-unsaturated ketone intermediate.
- Michael Addition : Ethylamine attacks the α-position, forming a C–N bond.
- Cyclization : Intramolecular dehydration generates the chromen-2-one core.
Optimized Conditions :
Ionic Liquid-Mediated Synthesis
Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) serves as both solvent and catalyst for synthesizing analogous coumarin derivatives. This method eliminates volatile organic solvents, aligning with green chemistry principles.
Procedure :
- Mix equimolar 4-hydroxycoumarin, 3,4-dimethoxybenzaldehyde, and dicyclohexylamine in [Et3NH][HSO4].
- Heat at 80°C for 2 hours.
- Isolate the product via filtration and recrystallization.
Advantages :
Cyclization of Chalcone Precursors
Iodine-Mediated Cyclization
A chalcone intermediate, synthesized from 2-hydroxy-4-(methylpropoxy)acetophenone and 3,4-dimethoxybenzaldehyde, undergoes cyclization in dimethyl sulfoxide (DMSO) with iodine.
Steps :
- Chalcone Formation : Aldol condensation under basic conditions.
- Cyclization : Iodine in DMSO at 140–145°C induces ring closure.
- Purification : Column chromatography (toluene:ethyl acetate = 10:1).
Outcomes :
- Yield: 68%
- Purity: >95% (HPLC)
Pechmann Condensation for Core Structure Assembly
The Pechmann condensation remains a cornerstone for constructing coumarin scaffolds. For 4-methyl-6-hydroxy substitution, resorcinol derivatives and methyl acetoacetate react in acidic media.
Typical Protocol :
- Combine 5-methylresorcinol (1.0 eq) and methyl acetoacetate (1.2 eq) in concentrated sulfuric acid.
- Stir at 0–5°C for 1 hour, then at room temperature for 24 hours.
- Quench with ice-water and neutralize with NaHCO3.
Modifications :
- 3,4-Dimethoxyphenyl Introduction : Post-condensation Suzuki coupling or Ullmann reaction at position 3.
Post-Synthetic Functionalization
O-Demethylation for Hydroxyl Group Installation
Methoxy groups at position 6 are selectively demethylated using boron tribromide (BBr3) in dichloromethane.
Conditions :
- Temperature: −78°C to 0°C
- Reaction time: 4–6 hours
- Yield: 75–80%
Comparative Analysis of Synthetic Routes
Key Observations :
- ZnO NPs : Highest yield and shortest reaction time.
- Ionic Liquid : Environmentally benign but requires higher temperatures.
- Pechmann : Classic approach but lacks regioselectivity for complex substitutions.
Characterization and Validation
Spectroscopic Data
Computational ADMET Profiling
Predicted properties using SwissADME:
- Lipophilicity (LogP) : 2.98 (optimal for membrane permeability).
- Bioavailability Score : 0.55.
- CYP450 Inhibition : Low risk.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone derivative.
Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-6-oxo-4-methylchromen-2-one.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyldihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that coumarin derivatives can inhibit the growth of cancer cells through various mechanisms. A study synthesized several derivatives and tested their efficacy against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The results demonstrated that certain derivatives exhibited higher anticancer activity than standard drugs such as cisplatin and topotecan .
Antifungal Activity
The compound has been evaluated for its antifungal properties against various strains of Candida. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to fluconazole, suggesting significant antifungal potential .
| Compound | Strain | MIC (µg/mL) | Comparison Drug | Reference |
|---|---|---|---|---|
| 4a | Candida albicans | 8 | Fluconazole (8) | |
| 4b | Candida glabrata | 16 | Fluconazole (16) |
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies, highlighting its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Synthesis and Testing : A study synthesized a series of chromene derivatives through a three-component reaction and tested their pharmacological profiles. The results indicated that several derivatives had promising anticancer and antifungal activities, surpassing traditional treatments in effectiveness .
- Molecular Docking Studies : Molecular docking studies have demonstrated how these compounds interact with the active sites of target enzymes like topoisomerase IB and CYP51 in Candida, providing insights into their mechanisms of action .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes and signaling pathways involved in inflammation. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methylchromen-2-one: Lacks the hydroxyl group at position 6.
3-(3,4-Dimethoxyphenyl)-6-hydroxychromen-2-one: Lacks the methyl group at position 4.
3-(3,4-Dimethoxyphenyl)-4-methyl-7-hydroxychromen-2-one: Contains an additional hydroxyl group at position 7.
Uniqueness
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and methyl groups enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.
Biological Activity
3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by various studies and findings.
- Molecular Formula : C18H16O5
- Molecular Weight : 312.32 g/mol
- CAS Number : 720674-26-0
Anticancer Activity
Research has demonstrated that coumarin derivatives, including this compound, exhibit significant anticancer properties. A study indicated that this compound showed potent activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A notable study evaluated the compound's effectiveness against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.23 | Induction of apoptosis |
| HCT116 | 4.50 | Cell cycle arrest |
| HePG-2 | 4.17 | Inhibition of proliferation |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.
Anti-inflammatory Activity
In addition to its anticancer effects, this coumarin derivative has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It demonstrates the ability to scavenge free radicals effectively and reduce oxidative stress.
Comparative Analysis of Antioxidant Activity
A comparative study highlighted its antioxidant capacity against standard antioxidants such as ascorbic acid. The results are presented below:
| Compound | SC50 (µg/mL) |
|---|---|
| This compound | 40.4 |
| Ascorbic Acid | 1.65 |
This data indicates that while the coumarin derivative shows antioxidant properties, it is less potent than ascorbic acid.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of coumarin derivatives. The presence of methoxy groups at specific positions on the phenyl ring enhances the anticancer activity by improving lipophilicity and binding affinity to target proteins.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via a Pechmann condensation or modified Kostanecki reactions, using phenolic precursors and β-keto esters under acidic conditions (e.g., HSO or POCl). For purity validation:
- Use 1H/13C NMR to confirm substituent positions (e.g., δ 3.8–3.9 ppm for methoxy groups, δ 6.5–7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., observed vs. calculated [M+H] within ±0.001 Da) .
- HPLC with UV detection (λ = 280–320 nm) monitors residual starting materials .
Advanced Structural Confirmation
Q. Q2: How can X-ray crystallography resolve ambiguities in the chromenone core’s substituent orientation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example:
- The 3,4-dimethoxyphenyl group’s dihedral angle relative to the chromenone plane can be measured to confirm steric effects .
- Hydrogen bonding between the 6-hydroxy group and adjacent carbonyl oxygen validates intramolecular stabilization .
Data Contradictions in Spectroscopic Assignments
Q. Q3: How to address conflicting 1^11H NMR signals for methoxy groups in structurally similar coumarins?
Methodological Answer:
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, methoxy protons (δ ~3.8 ppm) correlate with carbons at δ 55–60 ppm in HSQC .
- Compare with synthetic intermediates : If the 3,4-dimethoxyphenyl group is introduced late in the synthesis, track chemical shifts stepwise to confirm regiochemistry .
Biological Activity Profiling
Q. Q4: What in vitro assays are suitable for evaluating antioxidant activity of this compound?
Methodological Answer:
- DPPH/ABTS radical scavenging assays : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) with IC calculations .
- FRAP assay : Quantify Fe reduction to Fe at λ = 593 nm, using ascorbic acid as a positive control .
- Cell-based ROS assays (e.g., HDCFDA staining in HEK-293 cells) validate intracellular antioxidant efficacy .
Advanced Computational Modeling
Q. Q5: How can DFT calculations predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Optimize geometry using B3LYP/6-31G(d) basis sets in Gaussian. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions .
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental λ values to validate π→π* transitions .
- Calculate Mulliken charges to identify nucleophilic/electrophilic sites (e.g., hydroxyl vs. methoxy groups) .
Stability and Degradation Pathways
Q. Q6: What analytical methods track photodegradation of the chromenone core under UV light?
Methodological Answer:
- LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups or hydroxylation) .
- Accelerated stability studies (ICH guidelines): Store at 40°C/75% RH for 6 months; monitor via HPLC .
- EPR spectroscopy detects free radicals formed during photolysis .
Comparative Structure-Activity Relationships (SAR)
Q. Q7: How does methylation at the 4-position influence bioactivity compared to other analogs?
Methodological Answer:
- Synthesize 4-demethylated analogs and compare logP (HPLC-derived) to assess hydrophobicity changes .
- Test enzyme inhibition (e.g., COX-2 or tyrosinase) to correlate methylation with steric hindrance .
- Molecular docking (AutoDock Vina) models interactions between the 4-methyl group and enzyme active sites .
Resolving Synthetic Byproducts
Q. Q8: How to isolate and characterize minor byproducts from the Pechmann condensation?
Methodological Answer:
- Prep-HPLC with C18 columns (MeCN/HO gradient) separates byproducts .
- HRMS and NOESY identify regioisomers (e.g., methoxy vs. hydroxy group migration) .
- XRD confirms unexpected cyclization products (e.g., dihydrofuran vs. chromenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
